Humulone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulone can be synthesized through a multi-step process:
Acylation of Benzene-1,2,3,5-tetrol: This step involves the reaction of benzene-1,2,3,5-tetrol with isovaleryl chloride to produce 2,3,4,6-tetrahydroxyisovalerophenone.
Prenylation: The tetrahydroxyisovalerophenone is then prenylated using 1-bromo-3-methyl-2-butene to yield this compound.
Industrial Production Methods: In the brewing industry, this compound is extracted from hops during the beer brewing process. The hops are boiled, which causes this compound to degrade into iso-alpha acids, contributing to the bitterness of the beer .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Isomerization: During the brewing process, this compound isomerizes to form cis- and trans-isothis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Isomerization: This typically occurs under the high-temperature conditions of boiling during brewing.
Major Products:
Scientific Research Applications
Humulone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prenylated phloroglucinol derivatives.
Biology: Investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor and its effects on GABAA receptors.
Medicine: Studied for its anti-inflammatory, antioxidant, and anti-angiogenic properties.
Industry: Utilized in the brewing industry to impart bitterness to beer.
Mechanism of Action
Humulone exerts its effects through several mechanisms:
COX-2 Inhibition: this compound inhibits the activity of cyclooxygenase-2, reducing the production of pro-inflammatory prostaglandins.
GABAA Receptor Modulation: At low micromolar concentrations, this compound acts as a positive modulator of GABAA receptors, potentially influencing neuronal signaling.
Antioxidant Activity: this compound possesses antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Humulone is unique among alpha acids due to its specific biological activities and chemical structure. Similar compounds include:
Cothis compound: Another alpha acid found in hops, known for its bitterness but with different biological activities.
Adthis compound: Similar in structure to this compound but with variations in its side chains and biological effects.
This compound’s distinct combination of bitterness and biological activities makes it a valuable compound in both the brewing industry and scientific research.
Properties
IUPAC Name |
(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSLCPKYRPDHLN-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019081 | |
Record name | (-)-(R)-Humulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26472-41-3 | |
Record name | Humulone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-(R)-Humulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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